

4-Fluoroisophthalic acid molecular weight and formula

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Compound of Interest

Compound Name: 4-Fluorobenzene-1,3-dicarboxylic acid

Cat. No.: B1330297

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An In-depth Technical Guide to 4-Fluoroisophthalic Acid

This technical guide provides a comprehensive overview of 4-Fluoroisophthalic acid, a key building block in the synthesis of advanced polymers, high-performance materials, and complex organic molecules for pharmaceutical and agrochemical applications.^[1] Intended for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, experimental protocols for its synthesis and characterization, and its role in modern chemistry.

Physicochemical and Spectroscopic Data

4-Fluoroisophthalic acid, also known as **4-fluorobenzene-1,3-dicarboxylic acid**, is a fluorinated aromatic compound with the chemical formula $C_8H_5FO_4$.^{[1][2]} Its structural properties make it a valuable intermediate, with the fluorine atom enhancing the biological activity and metabolic stability of derivative compounds.^[1]

Quantitative Data Summary

The key quantitative properties of 4-Fluoroisophthalic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |
|-------------------|--|-----------|
| IUPAC Name | 4-Fluorobenzene-1,3-dicarboxylic acid | |
| CAS Number | 327-95-7 | [2] |
| Molecular Formula | C ₈ H ₅ FO ₄ | [1][2] |
| Molecular Weight | 184.12 g/mol | [2][3] |
| Melting Point | 300-301 °C | [2][3] |
| Boiling Point | 403.4 ± 30.0 °C (Predicted) | [2][3] |
| Density | 1.551 ± 0.06 g/cm ³ (Predicted) | [2][3] |
| pKa | 2.90 ± 0.10 (Predicted) | [2][3] |
| Solubility | Insoluble in water; Slightly soluble in DMSO and Methanol. | [2] |
| Appearance | White to Off-White Solid | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of 4-Fluoroisophthalic acid.

Synthesis Protocol: Oxidation of 4-Fluoro-m-xylene

This protocol describes a plausible synthetic route for 4-Fluoroisophthalic acid via the oxidation of 4-fluoro-1,3-dimethylbenzene (4-fluoro-m-xylene), adapted from established methods for analogous compounds.

Materials:

- 4-Fluoro-1,3-dimethylbenzene
- Potassium permanganate (KMnO₄)

- Sodium hydroxide (NaOH)
- Concentrated hydrochloric acid (HCl)
- Ethanol
- Deionized water
- Diatomaceous earth (Celite)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium hydroxide in deionized water. Add 4-fluoro-1,3-dimethylbenzene to the flask.
- **Oxidation:** While stirring vigorously, slowly add potassium permanganate to the mixture in portions. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
- **Reflux:** After the addition of KMnO_4 is complete, heat the mixture to reflux and maintain for 8-12 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
- **Quenching:** Cool the reaction mixture to room temperature. Quench the excess unreacted KMnO_4 by the slow addition of ethanol until the purple color disappears, resulting in the formation of a brown manganese dioxide (MnO_2) precipitate.
- **Filtration:** Filter the brown suspension through a pad of diatomaceous earth to remove the MnO_2 . Wash the filter cake with hot deionized water.
- **Acidification:** Combine the filtrate and washings and cool the solution in an ice bath. Slowly acidify the clear filtrate with concentrated hydrochloric acid to a pH of 2-3.
- **Isolation:** A white precipitate of crude 4-Fluoroisophthalic acid will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration, wash with cold deionized water, and air dry.

Purification Protocol: Recrystallization

This protocol outlines the purification of crude 4-Fluoroisophthalic acid using a standard recrystallization technique to remove soluble and insoluble impurities.

Materials:

- Crude 4-Fluoroisophthalic acid
- Recrystallization solvent (e.g., a mixture of ethanol and water)
- Activated carbon (optional)

Procedure:

- **Solvent Selection:** Determine an appropriate solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. An ethanol/water mixture is a common choice for aromatic carboxylic acids.
- **Dissolution:** Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to just dissolve the solid completely.
- **Decolorization (Optional):** If the solution is colored, add a small amount of activated carbon to the hot solution and boil for a few minutes to adsorb colored impurities.
- **Hot Filtration:** Quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).
- **Crystallization:** Allow the hot, clear filtrate to cool slowly to room temperature undisturbed. Then, place the flask in an ice bath to maximize crystal formation.
- **Collection and Washing:** Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
- **Drying:** Dry the purified crystals under vacuum to remove residual solvent. The purity can be assessed by measuring the melting point.^[4]

Characterization Protocol: NMR and FTIR Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy:

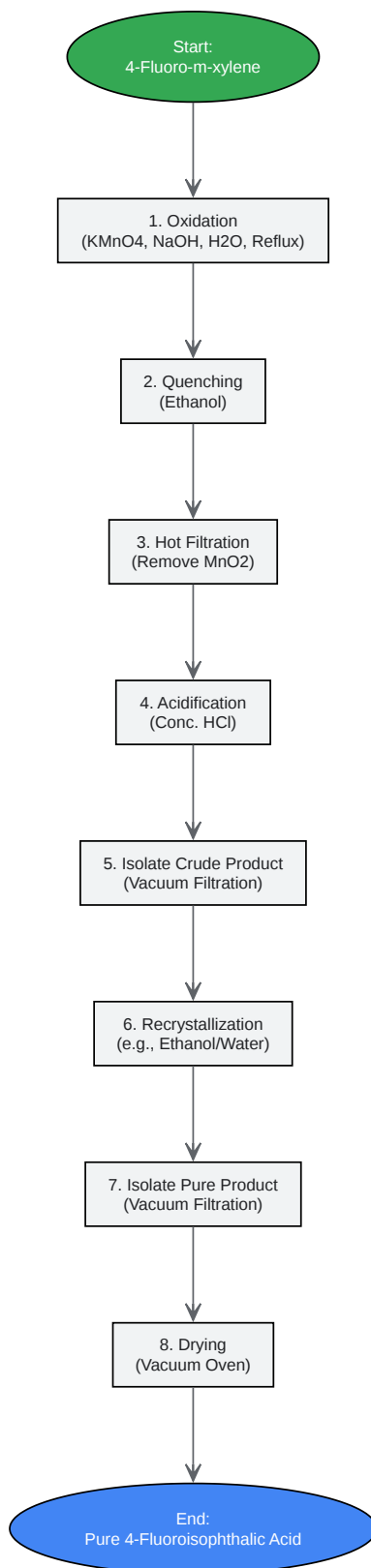
- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified 4-Fluoroisophthalic acid in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , as the compound is slightly soluble in it).
- **Data Acquisition:** Transfer the solution to an NMR tube. Acquire 1H NMR and ^{13}C NMR spectra on a spectrometer.^[1]
- **Expected 1H NMR Spectrum (in DMSO- d_6):** The spectrum is expected to show a very broad singlet far downfield (typically >10 ppm) corresponding to the two carboxylic acid protons. The aromatic region should display signals corresponding to the three protons on the benzene ring, with splitting patterns influenced by fluorine-proton and proton-proton coupling.
- **Expected ^{13}C NMR Spectrum (in DMSO- d_6):** The spectrum will show signals for the eight distinct carbon atoms. The carboxylic acid carbons are expected in the 165-185 ppm region.^[5] The aromatic carbons will appear between 110-170 ppm, with the carbon directly bonded to the fluorine atom showing a large coupling constant ($^1J_{CF}$).

Fourier-Transform Infrared (FTIR) Spectroscopy:

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, prepare a Nujol mull.
- **Data Acquisition:** Place the sample in the FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm^{-1} .
- **Expected IR Spectrum:** The spectrum will be characterized by a very broad absorption band from approximately 2500 to 3300 cm^{-1} due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1700 cm^{-1} will correspond to the C=O carbonyl stretch. Additional peaks in the fingerprint region (below 1500 cm^{-1}) will correspond to C-F, C-O stretching, and C-H bending vibrations.

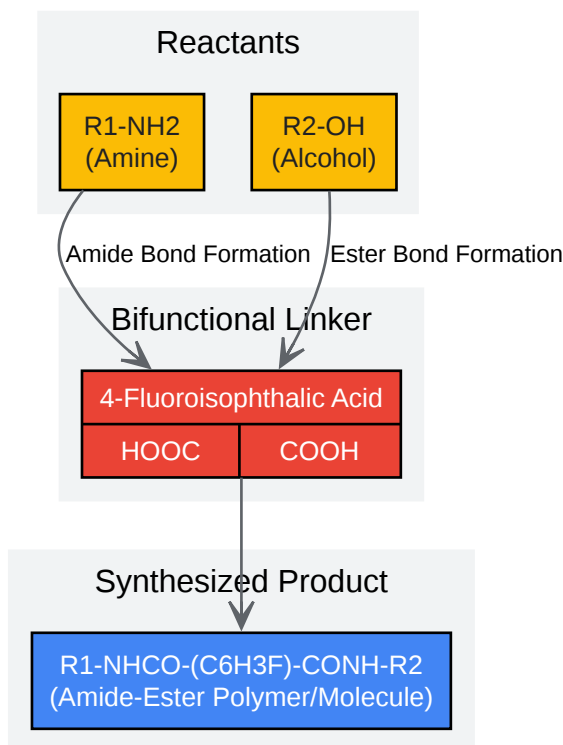
Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of experimental and logical processes relevant to 4-Fluoroisophthalic acid.



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Caption: Synthesis and Purification Workflow for 4-Fluoroisophthalic Acid.



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Caption: Role as a Bifunctional Linker in Synthesis.

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